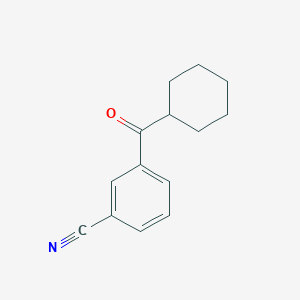

3-Cyanophenyl cyclohexyl ketone

Descripción

Contextualization within Aryl Cyclohexyl Ketone Chemistry

Aryl cyclohexyl ketones are a class of compounds characterized by a ketone group linking an aromatic (aryl) ring and a cyclohexane (B81311) ring. These structures are prevalent motifs in organic chemistry and serve as important intermediates in the synthesis of more complex molecules. The parent compound of this class, cyclohexyl phenyl ketone, is a well-documented chemical entity used as a building block in various synthetic pathways. google.comnist.gov

The synthesis of aryl cyclohexyl ketones can be achieved through several established methods. A primary route is the Friedel-Crafts acylation, where an arene (like benzene) reacts with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362). google.comorganic-chemistry.org An alternative pathway involves the reaction of cyclohexanecarboxylic acid with benzoic acid at high temperatures over a manganese or titanium oxide catalyst. google.com More recent methodologies focus on the transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. organic-chemistry.orgnih.gov For instance, palladium-catalyzed coupling of aryl boronic acids with acyl chlorides provides an efficient route to these ketones. organic-chemistry.org

Aryl cyclohexyl ketones are not only synthetic intermediates but are also investigated for their potential biological activities. The general structure is found within the broader class of arylcyclohexylamines, which includes compounds with significant pharmacological effects. wikipedia.org The ketone moiety itself can be a handle for further chemical modifications, such as reduction to an alcohol or conversion into other functional groups, expanding its synthetic utility. acs.orggoogle.com The physical properties of a representative member of this class, cyclohexyl phenyl ketone, are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O | nist.gov |

| Molecular Weight | 188.27 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.commedchemexpress.com |

| Melting Point | 52-57 °C | sigmaaldrich.commedchemexpress.com |

| Boiling Point | 292.8 °C at 760 mmHg | medchemexpress.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

| CAS Number | 712-50-5 | nist.gov |

Significance of the Cyano and Cyclohexyl Moieties in Organic Synthesis

The specific characteristics of 3-cyanophenyl cyclohexyl ketone are derived from its two key functional groups: the cyano moiety and the cyclohexyl moiety. Each imparts distinct chemical and physical properties that are highly valued in organic synthesis and medicinal chemistry.

The cyano group (-C≡N) , also known as a nitrile group, is an exceptionally versatile functional group. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature and polarity influence the reactivity of the entire molecule. numberanalytics.comfiveable.me In organic synthesis, the cyano group is a valuable precursor that can be transformed into a wide array of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and aldehydes. numberanalytics.comresearchgate.net This versatility makes nitrile-containing compounds crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comfiveable.me The introduction of a cyano group can also enhance a molecule's metabolic stability or binding affinity to biological targets, making it a strategic element in drug design. fiveable.me

The cyclohexyl moiety is a three-dimensional, alicyclic hydrocarbon group that is frequently incorporated into drug candidates to optimize their properties. pharmablock.com It often serves as a bioisosteric replacement for a phenyl group or a t-butyl group. pharmablock.com Replacing a flat aromatic ring with a saturated, sp³-rich cyclohexyl ring can improve solubility, reduce metabolic susceptibility, and enhance binding affinity by providing more contact points with a protein's binding pocket. pharmablock.comacs.org The rigid conformation of the cyclohexyl ring, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding to a target, leading to improved potency. pharmablock.com This strategy has been successfully applied in the development of numerous therapeutic agents across various disease areas. pharmablock.comnih.gov

| Moiety | Key Features and Roles | Reference |

|---|---|---|

| Cyano Group (-CN) |

| numberanalytics.comfiveable.meresearchgate.net |

| Cyclohexyl Group (-C₆H₁₁) |

| pharmablock.comacs.org |

Overview of Research Trajectories for Cyanophenyl Cyclohexyl Ketones

While extensive research specifically targeting this compound is still emerging, its structure suggests several promising research trajectories. These investigations are likely to leverage the combined functionalities of the molecule for applications in medicinal chemistry and materials science.

A primary research direction involves utilizing the compound as a scaffold for the synthesis of novel bioactive molecules. The cyano group serves as a convenient synthetic handle for diversification. Researchers can convert it into an amine, which could then be used in the construction of new arylcyclohexylamine-type structures, a class known for its diverse pharmacological activities, including as NMDA receptor antagonists. wikipedia.org Alternatively, hydrolysis of the cyano group to a carboxylic acid would produce a different class of derivatives with their own potential biological profiles.

Another area of investigation is the exploration of this compound and its derivatives as ligands for various biological targets. The combination of a hydrogen bond acceptor (ketone and nitrile nitrogen), a lipophilic cyclohexyl group, and an aromatic ring presents a pharmacophore that could be optimized for interaction with specific enzymes or receptors. nih.gov For example, research into σ receptor ligands has utilized cyclohexyl moieties for high-affinity binding. nih.gov The systematic modification of the aryl, cyclohexyl, and ketone components would allow for the exploration of structure-activity relationships (SAR) to develop potent and selective modulators of biological processes. This approach is common in drug discovery, where cyclohexyl groups have been used to create noviomimetics with improved mitochondrial function. nih.gov The compound could thus serve as a starting point for developing new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(cyclohexanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSJNGQDXHAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642587 | |

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-11-5 | |

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyanophenyl Cyclohexyl Ketone and Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the crucial carbon-carbon bond between the cyanophenyl and cyclohexyl moieties is the cornerstone of synthesizing 3-Cyanophenyl cyclohexyl ketone. Several powerful synthetic strategies have been developed to achieve this transformation, each with its own advantages and substrate scope. These methods include classical Friedel-Crafts acylation, nucleophilic addition to functionalized precursors, and modern palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgwikipedia.org

One direct route to this compound involves the Friedel-Crafts acylation of a cyano-substituted aromatic system, such as benzonitrile (B105546), with cyclohexanecarbonyl chloride. In this approach, a Lewis acid, commonly aluminum chloride (AlCl₃), is employed to activate the cyclohexanecarbonyl chloride, generating a highly electrophilic acylium ion. youtube.com This electrophile is then attacked by the electron-rich aromatic ring of benzonitrile. The cyano group is a deactivating and meta-directing group in electrophilic aromatic substitution, which would theoretically favor the formation of the 3-substituted product.

However, the deactivating nature of the cyano group can render the aromatic ring less reactive, potentially requiring harsh reaction conditions and leading to lower yields. libretexts.org The choice of solvent and reaction temperature is critical to optimize the yield and selectivity of the desired meta-isomer.

A general representation of this reaction is as follows:

A representative mechanism for Friedel-Crafts Acylation.

A study on the synthesis of cyclohexyl phenyl ketone derivatives from 1,3-butadiene (B125203) and acrylic acid demonstrates a multi-step one-pot process that includes a Friedel-Crafts reaction. google.com After forming cyclohexanecarboxylic acid and converting it to cyclohexanecarbonyl chloride, a Friedel-Crafts reaction with benzene (B151609) in the presence of aluminum trichloride (B1173362) yields cyclohexyl phenyl ketone. google.com While this specific example does not involve a cyano-substituted aromatic, the principle of the final acylation step is directly applicable.

An alternative Friedel-Crafts strategy involves the acylation of a suitable cyclohexane (B81311) derivative with 3-cyanobenzoyl chloride. This approach reverses the roles of the nucleophile and electrophile. Here, 3-cyanobenzoyl chloride acts as the acylating agent, which is activated by a Lewis acid catalyst. The challenge in this approach lies in the activation of the cyclohexane ring, as saturated hydrocarbons are generally unreactive towards Friedel-Crafts acylation.

However, certain activated cyclohexane derivatives or related unsaturated precursors like cyclohexene (B86901) can undergo acylation under specific conditions. For instance, the Darzens-Nenitzescu synthesis of ketones involves the acylation of cyclohexene with acetyl chloride. wikipedia.org A related reaction, the Nenitzescu reductive acylation, uses a saturated hydrocarbon in a reductive acylation process. wikipedia.org These historical methods provide a conceptual basis, though their direct application to the synthesis of this compound with high efficiency may require significant modification and optimization.

Nucleophilic Addition to Pre-functionalized Cyclohexyl Precursors

Nucleophilic addition reactions offer a versatile alternative for constructing the ketone functionality. libretexts.org This strategy typically involves the addition of an organometallic reagent derived from a cyanophenyl group to a pre-functionalized cyclohexyl precursor.

One common approach is the addition of a Grignard reagent or an organolithium species to a cyclohexanecarboxaldehyde (B41370) or a related derivative. For example, 3-cyanophenylmagnesium bromide, prepared from 3-bromobenzonitrile (B1265711) and magnesium, could be reacted with cyclohexanecarboxaldehyde. This would yield a secondary alcohol, which can then be oxidized to the desired ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Alternatively, the addition of a nucleophile to a cyclohexanecarboxylic acid derivative, such as an ester or an amide (e.g., a Weinreb amide), can directly lead to the ketone. The use of Weinreb amides is particularly advantageous as it helps to prevent the common problem of over-addition to form a tertiary alcohol. A study on the synthesis of cyclohexyl ketone inhibitors of Pin1 utilized the addition of cyclohexenyl lithium to a Weinreb amide to form the ketone functionality. nih.gov

The stereochemistry of nucleophilic addition to cyclic ketones like cyclohexanone (B45756) is influenced by factors such as steric hindrance and electronic effects, which determine whether the nucleophile attacks from the axial or equatorial face. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com These reactions offer high efficiency, functional group tolerance, and predictable selectivity.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. libretexts.org While traditionally used for creating biaryl linkages, modifications of this reaction can be employed for the synthesis of ketones.

One strategy involves the coupling of an acyl chloride with an organoborane. For the synthesis of this compound, this could involve the reaction of 3-cyanobenzoyl chloride with a cyclohexylboronic acid or a related organoboron derivative. The Suzuki-Miyaura cross-coupling of acyl chlorides is a well-established method for ketone synthesis, valued for its chemoselectivity and functional group tolerance. nsf.govresearchgate.net

A general scheme for the Suzuki-Miyaura coupling is shown below:

A general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. youtube.com

Recent advancements have also demonstrated the use of simple ketones as electrophiles in Suzuki-Miyaura coupling reactions via the activation of unstrained C-C bonds. nih.gov This innovative approach could potentially offer a novel disconnection for the synthesis of this compound.

Furthermore, carbonylative Suzuki-Miyaura reactions provide another route to diaryl and aryl-alkyl ketones. magtech.com.cn In this variation, carbon monoxide is incorporated during the coupling of an aryl halide and an organoboron reagent. For instance, the coupling of 3-bromobenzonitrile with a cyclohexylboronic acid in the presence of carbon monoxide and a palladium catalyst could yield this compound.

The table below summarizes some of the key palladium-catalyzed methods applicable to the synthesis of aryl ketones.

| Coupling Partners | Catalyst System | Key Features | Reference |

| Acyl Chloride + Arylboronic Acid | Pd(OAc)₂ with donor-functionalized silica (B1680970) gel | Immobilized catalyst, sensitive to reaction conditions. | researchgate.net |

| Simple Ketones + Arylboronates | Rh-catalyst | C-C bond activation of unstrained ketones. | nih.gov |

| Aryl Halide + Arylboronic Acid + CO | Homogeneous or heterogeneous Pd catalysts | Carbonylative coupling, various CO sources available. | magtech.com.cn |

| δ-Acetylenic β-Ketoesters + Aryl Halides | Pd-catalyst | Tandem cyclization/coupling to form substituted dihydropyrans. | nih.gov |

| Alkylamines + Vinyl Bromides | Chiral Palladium Complex | Asymmetric α-alkenylation. | acs.org |

Other Cross-Coupling Modalities for Cyanoaryl Ketone Scaffolds

Beyond traditional methods, several other cross-coupling reactions have been developed for the synthesis of cyanoaryl ketone scaffolds. These methods offer alternative pathways that can provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are versatile for forming carbon-carbon bonds. mdpi.com One such approach is the Hiyama coupling, which involves the reaction of organosilicons with organic halides. mdpi.com Carbonylative variations of Hiyama coupling can be employed to synthesize biaryl ketones directly. mdpi.com Another significant method is the palladium-catalyzed arylation of cyanohydrins, which serve as acyl anion equivalents. bohrium.comresearchgate.net This strategy allows for the construction of biaryl ketones under mild conditions and is tolerant of various functional groups on both the cyanohydrin and the aryl bromide coupling partners. bohrium.com The Fukuyama coupling, a palladium-catalyzed reaction between a thioester and an organozinc halide, also provides a pathway to ketones under mild conditions with broad functional group compatibility. youtube.com

These diverse methodologies expand the toolkit for organic chemists, allowing for the strategic synthesis of complex ketone-containing molecules.

| Cross-Coupling Reaction | Nucleophile | Electrophile | Catalyst | Key Features |

| Hiyama Coupling | Organosilicon | Organic Halide | Palladium | Good yields and high enantioselectivities. mdpi.com |

| Palladium-Catalyzed Arylation | Cyanohydrin (Acyl Anion Equivalent) | Aryl Bromide | Palladium | Mild conditions, tolerant of various functional groups. bohrium.com |

| Fukuyama Coupling | Organozinc Halide | Thioester | Palladium | Mild conditions, broad functional group compatibility. youtube.com |

| Suzuki Coupling | Organoboron Reagent | Organic Halide | Palladium | Tolerant against many functional groups, though may require higher temperatures. youtube.com |

Photoredox Catalysis for Carbonyl β-Arylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis for the formation of C-C bonds under mild conditions. researchgate.net This methodology relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates. researchgate.net In the context of carbonyl compounds, this approach can be harnessed to achieve β-arylation, a challenging transformation through traditional methods.

The direct β-arylation of a cyclohexanone with a cyano-substituted aryl ring can be achieved through photoredox catalysis. The general mechanism involves the generation of an enolate or enamine from the cyclohexanone, which then undergoes oxidation via SET with the excited photocatalyst to form a β-keto radical. Concurrently, the cyano-substituted aryl halide can be reduced by the photocatalyst to generate an aryl radical. The subsequent radical-radical cross-coupling of the β-keto radical and the aryl radical furnishes the desired β-arylated cyclohexanone product. youtube.com This process is advantageous as it often utilizes readily available starting materials and proceeds under mild, ambient temperature conditions. rsc.org

Achieving stereocontrol in photocatalytic reactions is a significant challenge due to the involvement of highly reactive radical intermediates. researchgate.net However, strategies have been developed to influence the diastereoselectivity of the β-arylation of substituted cyclohexanones. The stereochemical outcome is determined during the C-C bond-forming radical-radical coupling step. The facial selectivity of the coupling onto the planar β-keto radical is influenced by the steric environment of the existing substituents on the cyclohexanone ring. Larger substituents will typically direct the incoming aryl radical to the less hindered face of the radical intermediate, leading to a major diastereomer. The use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, in combination with the photoredox catalyst can create a chiral environment that influences the trajectory of the coupling partners, enabling enantioselective and diastereoselective transformations. beilstein-journals.orgresearchgate.net

Synthesis via Functional Group Interconversions

An alternative synthetic strategy to direct construction is the use of functional group interconversions (FGI). libretexts.org In this approach, a core molecular scaffold is first assembled, followed by the modification of existing functional groups to arrive at the target structure. This can be particularly useful when a desired functional group is incompatible with the conditions required for the initial C-C bond formation.

For the synthesis of this compound, a viable FGI strategy involves the formation of a precursor ketone, such as (3-bromophenyl)(cyclohexyl)methanone, followed by the conversion of the bromo group into a cyano group. This circumvents potential issues with the cyano group during the ketone synthesis and leverages robust and well-established cyanation reactions.

The Rosenmund-von Braun reaction is a classic and reliable method for the synthesis of aryl nitriles from aryl halides. wikipedia.orgnumberanalytics.com The reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like pyridine (B92270) or DMF. organic-chemistry.orgsynarchive.com

In the context of synthesizing this compound, a precursor such as (3-bromophenyl)(cyclohexyl)methanone would be subjected to Rosenmund-von Braun conditions. The mechanism is believed to proceed through an oxidative addition of the aryl halide to the copper(I) cyanide, forming a transient aryl copper(III) intermediate. organic-chemistry.orgnumberanalytics.com This is followed by reductive elimination to yield the aryl nitrile product, this compound, and copper(I) halide. numberanalytics.com While effective, traditional Rosenmund-von Braun conditions often require high temperatures (up to 200 °C), which can limit functional group tolerance. organic-chemistry.org Modern variations using catalytic amounts of copper and various additives have been developed to proceed under milder conditions. organic-chemistry.org

Cyanation Steps Post-Ketone Formation

Palladium-Catalyzed Cyanation Protocols

A robust method for the introduction of the nitrile group at the meta-position of the phenyl ring is through palladium-catalyzed cyanation of a suitable precursor, such as 3-bromophenyl cyclohexyl ketone. This cross-coupling reaction has seen significant advancements, moving towards milder conditions and the use of less toxic cyanide sources. nih.govrsc.org

The general catalytic cycle for palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. nih.gov A primary challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. nih.gov To mitigate this, various strategies have been developed, including the use of cyanide sources with low solubility or the addition of co-catalysts.

Modern protocols often employ zinc cyanide (Zn(CN)₂) as a less toxic alternative to sodium or potassium cyanide. nih.govresearchgate.net Furthermore, the use of non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) has been established as a safe and effective cyanide source. nih.govrsc.org Catalyst systems have also evolved, with palladacycles and palladium nanoparticles supported on materials like zinc oxide showing high efficiency and potential for recyclability. nih.govrsc.org The choice of ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is also crucial for achieving high yields. researchgate.net

| Catalyst System | Cyanide Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / Zn | Zn(CN)₂ | dppf | DMAC | 120 | High | researchgate.net |

| Palladacycle P1 | K₄[Fe(CN)₆]·3H₂O | - | Dioxane/Water | ≤ 100 | High | nih.gov |

| Pd/ZnO nanoparticles | K₄[Fe(CN)₆] | None | DMF | 130 | Good | rsc.org |

| Pd(OAc)₂ | Zn(CN)₂ | SPhos | THF/Water | rt - 40 | High | nih.gov |

Table 1. Representative Palladium-Catalyzed Cyanation Protocols for Aryl Halides.

Multicomponent Reactions Incorporating Ketone and Nitrile Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov For the synthesis of this compound or its analogues, several MCR strategies can be envisioned.

One potential approach is a variation of the Strecker reaction, which traditionally combines an aldehyde or ketone, an amine, and a cyanide source to produce α-amino nitriles. nih.gov A pseudo-MCR could involve the reaction of a pre-formed imine with a cyanide source. Another plausible MCR involves the condensation of an α-hydroxyketone with a compound containing an active methylene (B1212753) group, such as a cyanoacetate, and an amine. mdpi.com For instance, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can selectively produce functionalized 3-cyanopyrroles, demonstrating the feasibility of constructing cyano-containing heterocycles through MCRs. mdpi.com

While a direct MCR for this compound is not explicitly detailed in the literature, the principles of MCRs allow for the conceptual design of such a synthesis. For example, a reaction between cyclohexanecarboxaldehyde, a suitable aniline (B41778) derivative, and a cyanide source could potentially lead to the desired scaffold, although this remains a theoretical proposition.

| MCR Type | Key Precursors | Potential Product Type | Reference |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide Source | α-Amino Nitrile | nih.gov |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide Salt | Hydantoin | nih.gov |

| α-Hydroxyketone-based MCR | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | Functionalized 3-Cyanopyrrole | mdpi.com |

| Allenic Ketone-based MCR | 1,2-Allenic Ketone, 4-Chloroacetoacetate, Malononitrile | Functionalized Cyclopentene | rsc.org |

Table 2. Examples of Multicomponent Reactions for the Synthesis of Ketone and Nitrile-Containing Scaffolds.

Green Chemistry Approaches in Ketone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.

Solvent-Free and Aqueous Medium Syntheses

A significant step towards greener chemical processes is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions. The palladium-catalyzed cyanation of aryl halides has been successfully performed in aqueous media. nih.govacs.org For example, a mixture of THF and water can facilitate the cyanation of aryl chlorides at temperatures ranging from room temperature to 40 °C. nih.gov The use of water as a solvent is not only environmentally friendly but can also influence the reaction's efficiency. nih.gov

Solvent-free reactions represent an ideal green chemistry scenario. While a solvent-free synthesis of this compound is not specifically documented, related reactions, such as the synthesis of β-enamino ketones and esters, have been effectively carried out without a solvent, often with catalytic amounts of a recyclable catalyst. researchgate.net These examples highlight the potential for developing a solvent-free route for the target molecule.

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of aromatic ketones and nitriles, this includes designing catalysts that are highly efficient, recyclable, and operate under mild conditions. in-part.com

In the context of palladium-catalyzed cyanation, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles on supports like zinc oxide, offers the advantage of easy separation from the reaction mixture and potential for reuse, reducing metal waste. rsc.org The development of catalysts that are effective at low loadings also contributes to sustainability.

Furthermore, the move away from toxic reagents is a critical aspect of sustainable catalyst development. The use of non-toxic cyanide sources like potassium ferrocyanide in combination with efficient palladium catalysts exemplifies this trend. nih.govrsc.org Additionally, research into catalysts free of metal halides that are non-toxic, moisture-stable, and recoverable is paving the way for more eco-friendly acylation processes to produce aromatic ketones. in-part.com

Chemical Reactivity and Mechanistic Investigations of 3 Cyanophenyl Cyclohexyl Ketone

Transformations Involving the Ketone Moiety

The ketone group, an electrophilic carbonyl, is the primary site for nucleophilic attack and redox reactions.

The reduction of the ketone in 3-Cyanophenyl cyclohexyl ketone to a secondary alcohol, (3-cyanophenyl)(cyclohexyl)methanol, is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its selectivity. masterorganicchemistry.comyoutube.com Unlike stronger reducing agents, NaBH₄ typically does not reduce the cyano group or the aromatic ring under standard conditions, allowing for the chemoselective reduction of the carbonyl. masterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step, usually from a protic solvent like methanol (B129727) or ethanol, to yield the secondary alcohol. masterorganicchemistry.comyoutube.com The general mechanism involves the transfer of a hydride to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the final alcohol product. youtube.com

Table 1: General Conditions for Selective Ketone Reduction

| Reagent | Solvent(s) | Typical Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (3-cyanophenyl)(cyclohexyl)methanol | High for ketone over the cyano group. masterorganicchemistry.com |

This table provides a generalized overview. Specific reaction conditions can be optimized.

When a ketone, such as this compound, is reduced, a new stereocenter is created at the carbonyl carbon, leading to the possibility of diastereomers. The stereochemical outcome of the reduction is influenced by the steric bulk of the reducing agent and the substituents on the ketone. mdpi.com

For cyclic ketones, the direction of hydride attack (axial vs. equatorial) determines the stereochemistry of the resulting alcohol. Steric approach control often dictates the outcome, where the nucleophilic hydride attacks from the less sterically hindered face. mdpi.com In the case of reducing agents like sodium borohydride, which is relatively small, attack on a cyclohexyl ketone can lead to a mixture of diastereomeric alcohols. However, using bulkier reducing agents or chiral catalysts can significantly enhance the stereoselectivity, favoring the formation of one diastereomer over the other. mdpi.com For instance, the use of sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], generated in situ, can offer higher stereoselectivity compared to NaBH₃CN due to its greater steric bulk, which magnifies the preference for one attack trajectory. mdpi.com

Table 2: Factors Influencing Stereoselectivity in Ketone Reduction

| Factor | Influence on Stereochemical Outcome |

| Steric Bulk of Reagent | Larger reducing agents (e.g., those derived from NaBH₄ with bulky ligands) increase the preference for attack from the less hindered face, enhancing diastereoselectivity. mdpi.com |

| Substituent Effects | The size and orientation of groups on the cyclohexane (B81311) ring and the phenyl ring can direct the incoming nucleophile. |

| Reaction Conditions | Solvent and temperature can influence the transition state energies and thus the diastereomeric ratio of the products. |

This table outlines key principles governing stereoselective reductions.

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under forcing conditions using strong oxidizing agents like potassium permanganate. libretexts.org This process typically involves breaking the carbon-carbon bonds adjacent to the carbonyl, leading to the formation of two carboxylic acids. libretexts.org

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups. Generally, the group that can better stabilize a positive charge is more likely to migrate. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com

The carbonyl group of this compound readily reacts with primary and secondary amines. With primary amines (R-NH₂), under mildly acidic conditions (pH ~5), it undergoes a condensation reaction to form an imine (a Schiff base), characterized by a C=N double bond. libretexts.org The reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Reaction with a secondary amine (R₂NH) leads to the formation of an enamine. makingmolecules.comchemistrysteps.com The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in a secondary amine lacks a second proton to be eliminated, a proton is instead removed from an adjacent carbon (the alpha-carbon), resulting in a C=C double bond conjugated with the amine nitrogen. makingmolecules.comchemistrysteps.com These enamines are useful synthetic intermediates, acting as nucleophiles in their own right. masterorganicchemistry.com

Reduction Chemistry

Reactivity of the Cyano Group

The cyano group (-C≡N) of this compound also possesses distinct reactivity, primarily centered on its electrophilic carbon atom and the triple bond.

The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, typically requiring heat. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org Furthermore, the cyano group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reagent would also reduce the ketone group simultaneously. Selective reduction of the nitrile in the presence of a ketone is challenging and often requires protection of the carbonyl group.

The electrophilic carbon of the nitrile is also susceptible to attack by strong nucleophiles like Grignard reagents. This reaction provides a pathway to synthesize ketones, where the initial addition of the Grignard reagent to the nitrile forms an imine anion, which is then hydrolyzed to a ketone. libretexts.org

Nucleophilic Substitution Reactions of the Cyano Group

While the cyano group is generally not susceptible to direct nucleophilic substitution on the carbon atom under typical conditions, its presence on an aromatic ring can influence the ring's reactivity towards nucleophilic aromatic substitution (SNA_r). However, for SNA_r to occur, strong electron-withdrawing groups and a good leaving group are usually required, which are not inherent to the basic structure of this compound.

More relevant are the reactions where the nitrile carbon is attacked by a nucleophile, leading to addition rather than substitution. For instance, organometallic reagents like Grignard reagents can attack the electrophilic carbon of the nitrile. This reaction, after hydrolysis of the intermediate imine, would lead to the formation of a new ketone. Given the structure of this compound, this would result in a diketone.

Table 1: Potential Nucleophilic Addition Reactions at the Cyano Group

| Nucleophile | Reagent Example | Expected Product after Hydrolysis |

| Grignard Reagent | CH₃MgBr | 1-(3-acetylphenyl)cyclohexan-1-one |

| Organolithium Reagent | C₆H₅Li | 1-(3-benzoylphenyl)cyclohexan-1-one |

Note: The data in this table is representative of expected outcomes based on the general reactivity of nitriles and has not been experimentally verified for this compound specifically.

Hydrolysis and Amidation of the Nitrile

The cyano group of this compound can be readily hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via the formation of a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid upon extended reaction times or with heating. Basic hydrolysis also proceeds through an amide intermediate to yield a carboxylate salt, which upon acidification gives the carboxylic acid.

Table 2: Conditions for Hydrolysis of Aromatic Nitriles

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-catalyzed Hydrolysis | H₂SO₄ (aq), heat | 3-(cyclohexanecarbonyl)benzamide | 3-(cyclohexanecarbonyl)benzoic acid |

| Base-catalyzed Hydrolysis | NaOH (aq), heat | 3-(cyclohexanecarbonyl)benzamide | 3-(cyclohexanecarbonyl)benzoic acid |

Note: The conditions and products are based on general procedures for the hydrolysis of benzonitriles and may require optimization for this compound.

Amidation, the conversion of the nitrile to an amide without proceeding to the carboxylic acid, can be achieved under controlled conditions, often using milder reaction conditions or specific catalysts. For example, partial hydrolysis using a controlled amount of water in the presence of an acid or base can favor the formation of the amide.

Derivatization for Complex Molecular Architectures

The versatile reactivity of the cyano and ketone functionalities makes this compound a potential precursor for the synthesis of more complex molecules. The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine can then be further functionalized.

The ketone group can undergo a variety of reactions, including but not limited to:

Wittig reaction: Conversion of the carbonyl to an alkene. youtube.com

Reductive amination: Formation of a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent. unica.it

Aldol condensation: Reaction with another enolizable carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

These derivatizations open pathways to a wide array of molecular scaffolds with potential applications in medicinal chemistry and materials science.

Reactivity of the Cyclohexyl Ring

Substitutions on the Cyclohexane Ring

Direct substitution on the saturated cyclohexane ring is generally challenging and often requires radical conditions, which may not be selective. However, the presence of the ketone group activates the adjacent α-carbons. These positions can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. For instance, halogenation at the α-position can be achieved under either acidic or basic conditions.

A known synthesis of α-hydroxycyclohexyl phenyl ketone involves the chlorination of cyclohexyl phenyl ketone followed by hydrolysis, indicating that the α-position of the cyclohexyl ring is a key site for functionalization. researchgate.net

Conformationally Driven Reactivity Studies

The cyclohexane ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers can significantly influence the reactivity of the molecule. Generally, a substituent is more stable in the equatorial position to minimize steric hindrance.

For this compound, the large 3-cyanophenyl group would strongly prefer an equatorial position. This conformational preference can dictate the stereochemical outcome of reactions at the carbonyl group and on the ring itself. For example, nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face, leading to different diastereomeric products. The preferred direction of attack is often influenced by a combination of steric and electronic factors, a concept extensively studied in substituted cyclohexanones.

Mechanistic Studies of Key Transformations

Nitrile Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. A series of proton transfers and tautomerization leads to the amide, which is then hydrolyzed via a similar mechanism involving attack at the protonated carbonyl. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, and subsequent protonation from water leads to the amide.

Reductive Amination: This reaction proceeds through the formation of an iminium ion intermediate. The ketone first reacts with an amine to form a hemiaminal, which then dehydrates to form the iminium ion. A reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the amine. unica.it

Wittig Reaction: The mechanism involves the nucleophilic addition of a phosphorus ylide to the ketone's carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. youtube.com

Investigation of Reaction Kinetics and Rate Laws

No data on reaction rates, orders of reaction, or rate constants for reactions involving this compound could be found.

Elucidation of Transition States and Intermediates

There is no published research detailing the transition state structures or reaction intermediates formed during chemical transformations of this compound.

Isotopic Labeling Studies for Mechanism Confirmation

No studies utilizing isotopic labeling to elucidate the reaction mechanisms of this compound were discovered.

Until research on the chemical reactivity of this compound is conducted and published, a comprehensive and scientifically accurate article on these specific topics cannot be produced.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing the chemical environment of each nucleus, it is possible to deduce the complete chemical structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-Cyanophenyl cyclohexyl ketone, distinct signals are expected for the protons on the aromatic ring and the cyclohexyl group.

The aromatic protons on the 3-cyanophenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.5 and 8.2 ppm. Due to the electron-withdrawing effects of both the cyano group and the ketone, these protons are deshielded. Their substitution pattern will lead to a complex set of multiplets. For instance, the proton ortho to the cyano group and meta to the carbonyl group would show a different chemical shift compared to the others.

The cyclohexyl protons will be found in the more upfield region. The single proton on the carbon directly attached to the carbonyl group (the α-proton) is the most deshielded of the aliphatic protons and would likely appear as a multiplet around δ 3.2-3.5 ppm. The remaining ten protons on the cyclohexyl ring will produce a series of overlapping multiplets in the range of δ 1.2-2.0 ppm. core.ac.uk

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | 7.5 - 8.2 | m |

| Cyclohexyl CH (1H) | 3.2 - 3.5 | m |

| Cyclohexyl CH₂ (10H) | 1.2 - 2.0 | m |

| Note: This is a predicted data table based on analogous structures. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. nih.gov The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (including the cyano-substituted and ketone-substituted carbons), the cyano carbon itself, and the carbons of the cyclohexyl ring.

The carbonyl carbon (C=O) is highly deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm. cfsre.org The carbon of the cyano group (-C≡N) typically appears around δ 118-120 ppm. The aromatic carbons will resonate between δ 110 and 140 ppm, with the carbon attached to the cyano group and the carbon attached to the carbonyl group showing distinct shifts due to substituent effects. nih.govcfsre.org The cyclohexyl carbons will appear in the upfield region (δ 25-50 ppm), with the α-carbon attached to the carbonyl being the most downfield of this group. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| Aromatic C-CN | ~112 |

| Aromatic C-CO | ~138 |

| Aromatic CH | 129 - 135 |

| C≡N (Cyano) | 118 - 120 |

| Cyclohexyl CH | 45 - 50 |

| Cyclohexyl CH₂ | 25 - 30 |

| Note: This is a predicted data table based on general chemical shift ranges. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. organicchemistrydata.orgspectrabase.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to confirm the connectivity of protons within the cyclohexyl ring and to trace the coupling network among the aromatic protons. Cross-peaks would connect adjacent protons, for example, the α-proton of the cyclohexyl ring with its neighboring CH₂ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal around δ 3.2-3.5 ppm would correlate with the carbon signal around δ 45-50 ppm, confirming the identity of the α-CH group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₁₄H₁₅NO, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Calculated Exact Mass for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C₁₄H₁₅NO | [M+H]⁺ | 214.1226 |

| C₁₄H₁₅NO | [M+Na]⁺ | 236.1046 |

| Note: These are theoretical values. Experimental values from HRMS analysis would be expected to be very close to these predictions. |

Fragmentation Pathways and Structural Information

In mass spectrometry, molecules are often broken into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and can be used to deduce the original structure. For ketones, a common fragmentation is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.

For this compound, two primary α-cleavage pathways are expected:

Loss of the cyclohexyl radical : Cleavage of the bond between the carbonyl group and the cyclohexyl ring would result in the formation of a stable benzoyl cation derivative with m/z 130 (C₈H₄NO⁺) and a cyclohexyl radical.

Loss of the 3-cyanophenyl radical : Cleavage of the bond between the carbonyl group and the aromatic ring would lead to the formation of a cyclohexylacylium ion with m/z 111 (C₇H₁₁O⁺) and a 3-cyanophenyl radical.

Further fragmentation of the aromatic portion, such as the loss of carbon monoxide (CO) from the benzoyl cation, could also be observed. Analyzing these characteristic fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption of energy. These absorptions are recorded as a spectrum, where the position of the absorption bands (measured in wavenumbers, cm⁻¹) corresponds to specific types of bonds and functional groups.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent peaks are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations. The C=O stretch of a ketone typically appears as a strong, sharp band. libretexts.orgyoutube.com For aromatic ketones, this absorption is generally found between 1685 and 1666 cm⁻¹. nih.gov The nitrile group (C≡N) gives rise to a sharp absorption of medium intensity in the range of 2260–2210 cm⁻¹. acs.org

The spectrum of the closely related phenyl cyclohexyl ketone shows a strong C=O stretching absorption around 1670 cm⁻¹. nist.gov For this compound, this peak would be expected in a similar region. The presence of the cyclohexyl group is confirmed by C-H stretching vibrations of the sp³ hybridized carbons, which appear as strong bands in the 3000–2850 cm⁻¹ region. acs.org Aromatic C-H stretching vibrations are also expected, typically appearing between 3100 and 3000 cm⁻¹. acs.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2260 - 2210 | Medium, Sharp |

| Ketone | C=O | 1715 - 1680 | Strong, Sharp |

| Alkane (Cyclohexyl) | C-H (sp³) | 3000 - 2850 | Strong |

| Aromatic | C-H (sp²) | 3100 - 3000 | Variable |

| Aromatic | C-C | 1600 - 1400 | Variable |

This table presents typical wavenumber ranges for the indicated functional groups.

Chromatographic Methods for Purity and Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools for assessing purity and analyzing reaction products.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nist.govacs.org The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure compound will ideally show a single peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities.

The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For ketones, detection is often achieved using a UV detector, as the carbonyl group provides a chromophore that absorbs UV light. acs.org The nitrile group can also contribute to UV absorbance.

While specific HPLC methods for this compound are not widely published, a general method for analyzing aromatic ketones might involve the following parameters:

| Parameter | Value/Type |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table represents a typical starting point for method development for the HPLC analysis of an aromatic ketone.

Furthermore, if the synthesis of this compound could result in diastereomers (for example, if the cyclohexyl ring were substituted), HPLC with a chiral stationary phase could be employed to separate and quantify the diastereomeric ratio.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. dnacih.com In GC, a gaseous mobile phase carries the sample through a stationary phase, which can be a solid adsorbent or a liquid coated on a solid support within a column.

For the analysis of this compound, a high-temperature GC method would be required due to its relatively high boiling point. The compound would be dissolved in a suitable solvent and injected into the GC, where it is vaporized. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. dnacih.com

GC is particularly useful for monitoring the progress of a reaction by analyzing the presence of starting materials, intermediates, and byproducts. For example, in the synthesis of this compound, GC could be used to detect any remaining cyclohexanone (B45756). nih.govresearchgate.net The retention time of each peak is characteristic of a specific compound, and the peak area corresponds to its amount in the sample.

A representative set of GC conditions for the analysis of a cyclohexyl ketone derivative is provided below.

| Parameter | Value/Type |

| Column | Capillary column with a polar bonded phase (e.g., DB-WAX) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

This table outlines general GC parameters that could be adapted for the analysis of this compound.

Computational and Theoretical Chemistry of 3 Cyanophenyl Cyclohexyl Ketone

Reaction Mechanism Predictions and Validation

Computational chemistry offers powerful tools to elucidate the potential reaction mechanisms of 3-Cyanophenyl cyclohexyl ketone at an atomic level. Through the application of quantum mechanical calculations, researchers can model the interactions of this ketone in various chemical environments, predicting the most likely pathways for its transformation. These theoretical investigations are crucial for understanding its reactivity, stability, and potential metabolic fate.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding the kinetics of a chemical reaction. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), are used to locate the geometry of the highest energy point along a reaction coordinate. This transition state structure represents the fleeting molecular arrangement that exists between the reactant and the product.

In the context of reactions involving the carbonyl group of this compound, such as nucleophilic addition, the transition state would feature the attacking nucleophile partially bonded to the carbonyl carbon, and the carbonyl oxygen bearing a partial negative charge. numberanalytics.com The presence of the electron-withdrawing nitrile group (-CN) in the meta-position of the phenyl ring influences the electronic properties of the carbonyl group, which in turn affects the stability of the transition state. researchgate.net

Computational models can predict key parameters of the transition state, such as bond lengths, bond angles, and vibrational frequencies. A critical aspect of transition state characterization is the identification of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Table 1: Hypothetical Transition State Parameters for the Nucleophilic Addition of a Hydride Ion to this compound

| Parameter | Value |

| C=O Bond Length (Å) | 1.35 |

| C-Nucleophile Bond Length (Å) | 1.80 |

| O-C-Nucleophile Angle (°) | 105.2 |

| Imaginary Frequency (cm⁻¹) | -1250 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters calculated in transition state characterization.

Energy Profiles of Reaction Pathways

For this compound, computational studies can compare different potential reaction pathways. For instance, in a reduction reaction, the pathway could proceed via a direct hydride attack on the carbonyl carbon. The energy profile would show the energy of the reactants (ketone and hydride), the transition state, and the final alcohol product. The activation energy, which is the difference in energy between the reactants and the transition state, determines the rate of the reaction. A lower activation energy implies a faster reaction.

The influence of the solvent on the reaction can also be modeled using computational methods, such as implicit or explicit solvent models, to provide a more accurate energy profile that reflects reaction conditions.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule influences its reactivity. For this compound, these studies would focus on how modifications to the cyanophenyl and cyclohexyl moieties affect the reactivity of the carbonyl group.

The electronic nature of the substituents on the aromatic ring is a key determinant of reactivity. nih.gov The 3-cyanophenyl group, with its electron-withdrawing nitrile group, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzophenone (B1666685). researchgate.net Computational methods can quantify this effect by calculating parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. researchgate.net

SAR studies can be extended to a series of related compounds by systematically varying the substituents and calculating their effect on reactivity descriptors. This approach allows for the rational design of new molecules with desired reactivity profiles. For instance, introducing different substituents on the phenyl ring or modifying the cyclohexyl group could modulate the ketone's reactivity for specific applications. acs.org

Table 2: Hypothetical Calculated Properties for SAR Analysis of this compound Analogs

| Compound | Substituent on Phenyl Ring | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |

| This compound | 3-CN | -1.85 | 4.2 |

| Phenyl cyclohexyl ketone | H | -1.50 | 3.1 |

| 3-Nitrophenyl cyclohexyl ketone | 3-NO₂ | -2.10 | 4.8 |

| 3-Methoxyphenyl cyclohexyl ketone | 3-OCH₃ | -1.40 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how computational SAR studies are presented.

Derivatives and Analogues of 3 Cyanophenyl Cyclohexyl Ketones in Research

Synthesis and Investigation of Substituted Cyanophenyl Cyclohexyl Ketones

The synthesis of the core cyclohexyl phenyl ketone structure is well-established, often achieved through methods like the Friedel-Crafts reaction between an activated cyclohexanecarboxylic acid derivative and benzene (B151609), or via the reaction of organometallic reagents. google.com One documented industrial method involves a multi-step, one-pot synthesis starting from 1,3-butadiene (B125203) and acrylic acid, which undergo a Diels-Alder reaction, followed by hydrogenation, chlorination, and a final Friedel-Crafts reaction to yield cyclohexyl phenyl ketone. google.com

While the parent compound, cyclohexyl phenyl ketone, is a known chemical entity, specific research detailing the synthesis and investigation of its 2-cyano and 4-cyano positional isomers is not extensively covered in the examined literature. However, the general synthetic routes for aryl ketones, such as the Friedel-Crafts acylation, would theoretically permit the use of appropriately substituted benzonitrile (B105546) derivatives to access these isomers. google.com The electronic and steric differences imparted by the position of the cyano group would be expected to influence the reactivity and physicochemical properties of the resulting ketones. For instance, derivatives of cyclohexyl phenyl ketone have been developed as intermediates for the synthesis of benzodiazepines, such as tetrazepam. google.com

Modifications to the cyclohexyl ring have been a key strategy in developing functionally optimized molecules. These substitutions are often aimed at creating analogues with specific biological activities or probing structure-activity relationships.

In one area of research, cyclohexyl ketone analogues were synthesized as potential inhibitors of the enzyme Pin1, which is involved in cell cycle regulation. nih.gov This work involved creating substitutions on the cyclohexyl ring to mimic the structure of a peptide bond. The synthesis began with the creation of an α,β-unsaturated ketone, which then underwent a Michael addition to introduce further functionality. nih.gov Crystallographic analysis of intermediates revealed that the substituted cyclohexyl rings adopted a diequatorial chair conformation in their low-energy state. nih.gov However, molecular modeling suggested that upon binding to the Pin1 active site, these inhibitors adopt a less favorable trans-diaxial cyclohexane (B81311) conformation. nih.gov

Another study focused on creating noviomimetics—molecules that mimic the sugar moiety of the Hsp90 inhibitor novobiocin—by using substituted cyclohexyl scaffolds. nih.gov Researchers synthesized and evaluated libraries of 3'- and 4'-substituted cyclohexyl derivatives to assess their impact on mitochondrial bioenergetics. nih.gov This research demonstrated that the position and nature of the substituent on the cyclohexyl ring significantly influenced the biological activity, with certain chloro- and diol-substituted derivatives showing the most promise in increasing mitochondrial ATP production. nih.gov

Table 1: Examples of Research on Cyclohexyl Ring Substitutions

| Research Focus | Starting Moiety | Type of Substitution | Purpose of Analogue |

|---|---|---|---|

| Pin1 Enzyme Inhibition | Cyclohexenyl lithium | Michael addition to form orthothioester | Create peptide mimics to test inhibition mechanisms. nih.gov |

| Hsp90 Noviomimetics | Cyclohexanol | Ether-linked functional groups at 3' and 4' positions | Modulate mitochondrial respiration for cytoprotective potential. nih.gov |

Transformation Products as Novel Scaffolds

The cyclohexyl ketone framework serves as a versatile starting point for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

A significant transformation of ketone analogues involves their conversion into β-acetamido carbonyl compounds. These structures are valuable intermediates in medicinal chemistry. researchgate.net A common and efficient method is a one-pot, three-component reaction involving an enolizable ketone (such as a cyclohexanone (B45756) derivative), an aldehyde, and a nitrile in the presence of an acid catalyst. researchgate.netresearchgate.net

One protocol uses ferric perchlorate (B79767) (Fe(ClO₄)₃·6H₂O) as a mild and efficient catalyst under solvent-free conditions, reacting a ketone, an aldehyde, acetonitrile (B52724), and acetyl chloride to produce the desired β-acetamido ketone in good yields. researchgate.net An alternative "green chemistry" approach utilizes BF₃/Et₂O as the catalyst under microwave irradiation, which avoids the use of the corrosive and hazardous acetyl chloride. researchgate.net This latter method has been successfully applied to a diverse range of aldehydes, ketones, and nitriles, demonstrating its broad utility. researchgate.net

Table 2: Synthesis of β-Acetamido Ketones from Enolizable Ketones

| Ketone | Aldehyde | Nitrile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylacetophenone | Benzaldehyde | Acetonitrile | BF₃/Et₂O | 91-98% | researchgate.net |

| Acetophenone | 4-Chlorobenzaldehyde | Acetonitrile | Fe(ClO₄)₃·6H₂O | High | researchgate.net |

| Cyclohexanone | 4-Nitrobenzaldehyde | Acetonitrile | Fe(ClO₄)₃·6H₂O | High | researchgate.net |

The cyclohexanone scaffold can be transformed into fused heterocyclic systems, such as bicyclic furans and pyrroles. These transformations often involve sophisticated reaction cascades.

One strategy reports the diastereoselective synthesis of β-furan/pyrrole-substituted cyclohexenone derivatives. nih.gov This method employs an aluminum catalyst (AlCl₃) to promote a cascade reaction that includes a Diels-Alder cycloaddition, C-C bond cleavage, and intramolecular hydrogen migration, ultimately leading to the desired substituted cyclohexenone product in high yields. nih.gov

Another approach utilizes photochemical methods. The [2+2] photocycloaddition of enone allenes, where the allene (B1206475) is tethered to the enone by a nitrogen or oxygen atom, leads to the formation of bicyclic pyrroles and furans. ru.nl Irradiation of these substrates results in a cycloaddition followed by a fragmentation of the unstable intermediate, cleanly producing the fused heterocyclic product. ru.nl This method provides a direct route to unique bicyclic systems from readily available starting materials. ru.nl

Comparative Studies with Related Ketones

Comparative studies of cyclohexyl ketone derivatives highlight how structural modifications influence chemical and biological properties. For example, the unsubstituted cyclohexyl phenyl ketone serves as a basic structural template. researchgate.net In contrast, the substituted cyclohexyl ketone inhibitors of Pin1 are highly engineered molecules where specific stereochemistry and conformational flexibility are critical for biological function. nih.gov While the parent ketone's conformation is a simple chair, the substituted analogues undergo an energetically unfavorable conformational change from diequatorial to diaxial to bind to their target enzyme, a phenomenon revealed through molecular modeling. nih.gov

Furthermore, the reactivity of the ketone can be directed down different synthetic pathways. Simple cyclohexanone derivatives can be readily converted into β-acetamido ketones through multi-component reactions, demonstrating a straightforward functional group transformation. researchgate.netresearchgate.net In contrast, more complex cyclohexanedienone or enone-allene derivatives can be guided through intricate cascade reactions or photochemical rearrangements to build complex bicyclic furan (B31954) and pyrrole (B145914) ring systems. nih.govru.nl This comparison underscores the versatility of the cyclohexanone core, which can be either a passive scaffold for simple substitutions or an active participant in complex chemical transformations leading to novel molecular architectures.

Comparison with Cyclohexyl Phenyl Ketone Derivatives

A comparative analysis of 3-cyanophenyl cyclohexyl ketone with cyclohexyl phenyl ketone and its derivatives highlights the significant influence of the cyano group on the molecule's characteristics.

Electronic Effects: The primary distinction between this compound and cyclohexyl phenyl ketone lies in the electronic nature of the phenyl ring. The nitrile group (-C≡N) in the meta-position is a potent electron-withdrawing group. fiveable.mesavemyexams.com This deactivates the aromatic ring towards electrophilic substitution reactions while activating it for nucleophilic aromatic substitution, a reactivity pattern not observed in the unsubstituted cyclohexyl phenyl ketone. numberanalytics.com The electron-withdrawing nature of the cyano group also enhances the electrophilicity of the carbonyl carbon, making this compound potentially more susceptible to nucleophilic attack at the carbonyl group compared to cyclohexyl phenyl ketone. ncert.nic.in In contrast, cyclohexyl phenyl ketone features an unsubstituted phenyl ring, which is more susceptible to electrophilic attack. solubilityofthings.com

Steric Effects: In terms of steric hindrance, the cyclohexyl group is generally considered a bulky substituent. stackexchange.com The replacement of a phenyl group with a cyclohexyl group can influence the reactivity at the adjacent ketone. rsc.org When comparing this compound to other phenyl ketone derivatives, the steric profile of the cyclohexyl group remains a constant factor influencing the approach of reagents to the carbonyl. However, the planarity of the phenyl ring in derivatives like benzophenone (B1666685) (diphenyl ketone) presents a different steric environment compared to the three-dimensional chair and boat conformations of the cyclohexyl ring. stackexchange.commdpi.com

Spectroscopic Properties: The presence of the cyano group in this compound is expected to produce a characteristic absorption in the infrared (IR) spectrum, typically in the range of 2220-2260 cm⁻¹, which would be absent in the spectrum of cyclohexyl phenyl ketone. Furthermore, the electronic perturbations caused by the cyano group would likely lead to shifts in the absorption bands of the carbonyl group and the aromatic ring in both IR and UV-Visible spectroscopy when compared to cyclohexyl phenyl ketone. arxiv.org

| Property | This compound | Cyclohexyl Phenyl Ketone |

|---|---|---|

| Electronic Nature of Phenyl Ring | Electron-deficient due to the electron-withdrawing cyano group. fiveable.mesavemyexams.com | Electron-rich. solubilityofthings.com |

| Reactivity of Phenyl Ring | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution. numberanalytics.com | Susceptible to electrophilic substitution. |

| Reactivity of Carbonyl Group | Enhanced electrophilicity, more susceptible to nucleophilic attack. ncert.nic.in | Standard ketone reactivity. solubilityofthings.com |

| Key Spectroscopic Feature | Presence of a C≡N stretching band in the IR spectrum. arxiv.org | Absence of a C≡N stretching band in the IR spectrum. |

Contrasting Reactivity with Other Ketone and Nitrile Containing Compounds

The chemical behavior of this compound is a unique blend of the reactivities of its constituent functional groups, the ketone and the nitrile, modulated by their electronic communication through the phenyl ring.

Reactivity of the Ketone Group: The ketone group in this compound undergoes typical nucleophilic addition reactions, such as the formation of cyanohydrins, alcohols via reduction, and imines. savemyexams.comsavemyexams.comlibretexts.org However, the rate and equilibrium of these reactions can be contrasted with ketones that lack the electron-withdrawing cyano group. For instance, aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic reasons. ncert.nic.in Compared to a simple aliphatic ketone like cyclohexanone, the presence of the phenyl ring in this compound introduces electronic effects. The electron-withdrawing cyano group further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than a simple aryl ketone like acetophenone. ncert.nic.in

Reactivity of the Nitrile Group: The aromatic nitrile group in this compound exhibits reactivity distinct from aliphatic nitriles. Aromatic nitriles are generally less reactive towards nucleophilic attack at the nitrile carbon compared to aliphatic nitriles due to the resonance stabilization of the aromatic ring. rsc.orgresearchgate.net However, the presence of the ketone can influence this reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. youtube.com The electron-withdrawing nature of the meta-positioned ketone group will influence the reactivity of the nitrile, making it more susceptible to certain nucleophilic attacks compared to benzonitrile itself.

Bifunctional Reactivity: The presence of both a ketone and a nitrile on the same aromatic ring allows for potential intramolecular interactions and unique reaction pathways not observed in monofunctional compounds. nih.gov For example, under certain reaction conditions, a nucleophile could potentially react with either the ketone or the nitrile, leading to a mixture of products or selective reaction depending on the reagent and conditions. The relative reactivity of the two functional groups is a key area of investigation. For instance, in reactions with strong nucleophiles like Grignard reagents, both the ketone and nitrile can react. However, the ketone is generally more reactive towards Grignard reagents than the nitrile. In contrast, with a nucleophile like the cyanide ion, the ketone will readily form a cyanohydrin. savemyexams.comlibretexts.org

| Reaction Type | This compound | Compared to Aliphatic Ketones (e.g., Cyclohexanone) | Compared to Aliphatic Nitriles (e.g., Acetonitrile) |

|---|---|---|---|

| Nucleophilic Addition to Carbonyl | Enhanced reactivity due to the electron-withdrawing cyano group. ncert.nic.in | More reactive due to increased electrophilicity of the carbonyl carbon. | N/A |

| Nucleophilic Attack on Nitrile | Less reactive than aliphatic nitriles due to aromaticity, but influenced by the ketone group. rsc.orgresearchgate.net | N/A | Less reactive due to resonance stabilization of the phenyl ring. |

| Reduction | Can be reduced at both the ketone and nitrile groups, potentially leading to a mixture of products (amino alcohol, diol, etc.). | Reduction of the ketone to a secondary alcohol is a common reaction. | Reduction of the nitrile to a primary amine. |

| Hydrolysis | The nitrile group can be hydrolyzed to a carboxylic acid. youtube.com | N/A | Hydrolysis of the nitrile to a carboxylic acid. |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The primary application of 3-Cyanophenyl cyclohexyl ketone in organic synthesis is as an intermediate. Its bifunctional nature, possessing both a reactive ketone and a cyano group, allows for a variety of chemical transformations. The ketone functionality can undergo classical reactions such as reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce further carbon-based substituents.

The synthesis of such ketones often involves methodologies like the Friedel-Crafts acylation. chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com For instance, the acylation of a benzene (B151609) ring with an acyl chloride in the presence of a Lewis acid catalyst is a common method for forming aryl ketones. chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com In the case of this compound, a plausible synthetic route could involve the Friedel-Crafts acylation of benzonitrile (B105546) with cyclohexanecarbonyl chloride. The presence of the cyano group, which is a deactivating group, would direct the acylation to the meta position, yielding the desired product.

The resulting ketone is a valuable building block. For example, the ketone can be transformed into a cyanohydrin, which are precursors to α-hydroxy acids and β-amino alcohols. nih.govorganic-chemistry.org This transformation is typically achieved through cyanation or cyanosilylation reactions. organic-chemistry.orgnih.gov

A general scheme for the synthesis of complex molecules from this compound is presented below:

| Reactant | Reagent(s) | Product Type | Potential Application of Product |